Cas no 6118-51-0 (4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione)

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione structure
6118-51-0 structure
商品名:4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
CAS番号:6118-51-0
MF:C8H6O4
メガワット:166.130842685699
MDL:MFCD00151506
CID:85547
PubChem ID:87569650

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione 化学的及び物理的性質

名前と識別子

    • (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • 5,6-Dehydronorcantharidin
    • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
    • anhydride of rel-(1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
    • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
    • (1R,2R,6R,7R)-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • EXO-7-OXABICYCLO[2.2.1]HEPTENE-2,3-DICARBOXYLIC ANHYDRIDE
    • 3a-alpha,4-beta,7-beta,7a-alpha-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • 4,7-epoxyisobenzofuran-1,3-dione,3a,4,7,7a-tetrahydro-,(3a-alpha,4-beta,7-bet
    • 7a-alpha)-
    • EXO-3,6-EPOXY-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE 98+%
    • EXO-3,6-EPOXY-1,2,3,6-TETRAHYDROPHTHALIC ANHYDRIDE 97%
    • 6766-44-5
    • MFCD00077442
    • 4,10-dioxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
    • FT-0626377
    • 1,4-Epoxycyclohex-5-ene-2,3-dicarboxylic anhydride
    • 4,10-Dioxa-tricyclo[5.2.1.0*2,6*]dec-8-ene-3,5-dione
    • 7-Oxabicyclo[2,2,1]hept-5-ene-2,3-dicarboxylic anhydride
    • CS-0155623
    • 5426-09-5
    • 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
    • NSC14002
    • 4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • 3a,4,7,7a-tetrahydro-4,7-epoxy-1,3-isobenzofurandione
    • NSC-144085
    • NSC190418
    • AI3-32678
    • FT-0614775
    • SY036315
    • DTXSID40863535
    • 3,6-Endoxo-delta'-tetrahydrophthalic anhydride
    • 4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
    • 7-oxabicyclo [2.2.1]hept-2-ene-5,6-dicarboxylic acid anhydride
    • NSC-61997
    • NSC 144085
    • CHEMBL273883
    • SCHEMBL236916
    • NSC-190418
    • D93473
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2, exo-
    • F15346
    • Z57663909
    • exo-7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
    • 4,3-dione, 3a,4,7,7a-tetrahydro-
    • 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
    • A833080
    • NSC-14002
    • 4,10-Dioxatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione
    • NSC 14002
    • AKOS000121391
    • EINECS 226-570-2
    • NSC 231495
    • LS-13403
    • NSC144085
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-,(3aR,4R,7S,7aS)-rel-
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-
    • FT-0621476
    • MFCD00151506
    • HY-W102981
    • NSC61997
    • 4,10-dioxatricyclo[5.2.1.0,dec-8-ene-3,5-dione
    • 3,2,3,6-tetrahydrophthalic anhydride
    • NSC-231495
    • E0392
    • NSC 61997
    • 3,6-Endoxo-1,2,3,6-tetrahydrophthalic anhydride
    • 3,6-Endoxo-.delta.'-tetrahydrophthalic anhydride
    • 7-Oxabicyclo(2.2.1)-5-heptene-2,3-dicarboxylic anhydride
    • AI 3-32678
    • EN300-18360
    • AMY25220
    • 6118-51-0
    • BDBM50289212
    • NSC231495
    • 7-Oxabicyclo[2.2.1]-5-heptene-2,3-dicarboxylic Anhydride
    • 3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
    • 4,10-Dioxa-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
    • 4,10-Dioxatri cyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
    • 4,7-Epoxyisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aα,4β,7β,7aα)- (ZCI)
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, exo- (8CI)
    • rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione (ACI)
    • (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
    • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-exo-dicarboxylic anhydride
    • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic acid anhydride
    • exo-5,6-Dehydronorcantharidin
    • exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride
    • exo-7-Oxanorbornene-2,3-dicarboxylic anhydride
    • exo-7-Oxanorbornene-5,6-dicarboxylic anhydride
    • exo-cis-3,6-Endoxo-Δ4-tetrahydrophthalic anhydride
    • 3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione
    • 4,10-DIOXATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE
    • 4,10-Dioxatricyclo[5.2.1.02.6]dec-8-ene-3,5-dione
    • STL069044
    • NS00044408
    • 4,10-dioxatricyclo[5.2.1.0(2),]dec-8-ene-3,5-dione
    • 4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
    • MDL: MFCD00151506
    • インチ: 1S/C8H6O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h1-6H
    • InChIKey: QQYNRBAAQFZCLF-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC1C1C(=O)OC(C12)=O
    • BRN: 10355

計算された属性

  • せいみつぶんしりょう: 166.02700
  • どういたいしつりょう: 166.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 52.6

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 1.54
  • ゆうかいてん: 118 ºC
  • ふってん: 372℃ at 760 mmHg
  • フラッシュポイント: 172.2°C
  • 屈折率: 1.583
  • すいようせい: Hydrolyzes in water.
  • PSA: 52.60000
  • LogP: -0.36060
  • ようかいせい: 加水分解性
  • かんど: Moisture Sensitive

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione セキュリティ情報

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037624-25g
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 95%
25g
¥79.00 2024-05-07
Ambeed
A163489-25g
exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic Anhydride
6118-51-0 95%
25g
$17.0 2025-02-24
Enamine
EN300-1266143-0.1g
(1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
6118-51-0 95%
0.1g
$19.0 2023-11-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L03620-25g
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+%
6118-51-0 98+%
25g
¥726.00 2023-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025652-100g
4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
6118-51-0 98%
100g
¥211 2024-05-22
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I134235-5g
4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione
6118-51-0 ≥98.0%
5g
¥34.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O824324-5g
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
6118-51-0 98%
5g
¥43.00 2022-09-28
Alichem
A019096259-1000g
(3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 97%
1000g
$303.00 2023-09-01
TRC
D485923-2.5g
4,10-Dioxatricyclo[5.2. 1.02.6]dec-8-ene-3,5-dione
6118-51-0
2.5g
$ 80.00 2022-06-05
eNovation Chemicals LLC
D519805-100g
exo-3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione
6118-51-0 97%
100g
$315 2024-05-24

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, 110 °C
リファレンス
A simple route for the synthesis of novel norcantharimide derivatives via acidolysis with hydrochloric acid(gas)
Koese, Aytekin, Journal of Heterocyclic Chemistry, 2021, 58(5), 1171-1178

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  overnight, cooled
リファレンス
Tunable E-Z photoisomerization in α,β-peptide foldamers featuring multiple (E/Z)-3-aminoprop-2-enoic acid units
Marafon, Giulia; Crisma, Marco ; Moretto, Alessandro, Organic Letters, 2019, 21(11), 4182-4186

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives
Lu, Shui-Yu, 1991, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  overnight, rt
リファレンス
Inverse Electron-Demand Diels-Alder Bioconjugation Reactions Using 7-Oxanorbornenes as Dienophiles
Agramunt, Jordi ; Ginesi, Rebecca; Pedroso, Enrique ; Grandas, Anna, Journal of Organic Chemistry, 2020, 85(10), 6593-6604

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
Synthesis and anticancer activity evaluation of new isoindole analogues
Kose, Aytekin; Bal, Yildiz; Kishali, Nurhan H.; Sanli-Mohamed, Gulsah; Kara, Yunus, Medicinal Chemistry Research, 2017, 26(4), 779-786

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  48 h, 38 °C
リファレンス
Synthesis and Antiproliferative Assay of Norcantharidin Derivatives in Cancer Cells
Tu, Guo Gang; Zhan, Jian Feng; Lv, Qiao Li; Wang, Jia Qi; Kuang, Bin Hai; et al, Medicinal Chemistry (Sharjah, 2014, 10(4), 376-381

ごうせいかいろ 7

はんのうじょうけん
1.1 10 - 15 °C
リファレンス
Substituted Phthalic Anhydrides from Biobased Furanics: A New Approach to Renewable Aromatics
Thiyagarajan, Shanmugam; Genuino, Homer C.; Sliwa, Michal; van der Waal, Jan C.; de Jong, Ed; et al, ChemSusChem, 2015, 8(18), 3052-3056

ごうせいかいろ 8

はんのうじょうけん
1.1 1 h, 1.7 bar, rt
リファレンス
Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride
Mahmoud, Eyas; Watson, Donald A.; Lobo, Raul F., Green Chemistry, 2014, 16(1), 167-175

ごうせいかいろ 9

はんのうじょうけん
1.1 12 h, rt
リファレンス
Synthesis and characterization of a renewable polyester containing oxabicyclic dicarboxylate derived from furfural
Tachibana, Yuya; Yamahata, Masayuki; Kasuya, Ken-ichi, Green Chemistry, 2013, 15(5), 1318-1325

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  12 h, rt
リファレンス
Synthesis and Verification of Biobased Terephthalic Acid from Furfural
Tachibana, Yuya; Kimura, Saori; Kasuya, Ken-ichi, Scientific Reports, 2015, 5,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
Synthesis, spectroscopic characterizations of novel norcantharimides, their ADME properties and docking studies against COVID-19 Mpr°
Oezkan, Hamdi; Adem, Sevki, ChemistrySelect, 2020, 5(18), 5422-5428

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  48 h, rt
リファレンス
Design and synthesis of disodium phosphate derivatives of norcantharidin
Zhou, Yue; Cai, Yu-chen; Zhang, Xue-jing; Wang, Zhi-xin; Xian, Li-jian; et al, Journal of Chinese Pharmaceutical Sciences, 2006, 15(1), 28-32

ごうせいかいろ 13

はんのうじょうけん
1.1 3 h, rt
リファレンス
A new synthon for the synthesis of aminoinositol derivatives
Cokol, Nalan Korkmaz; Kaya, Serdal; Balci, Metin, Tetrahedron Letters, 2017, 58(28), 2732-2735

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  1 h, 0 °C; 24 h, rt
リファレンス
Versatile Synthesis of rac- and meso-Hydroxymethyl Cyclohexenoids Containing Phenyl Groups: α-/β-Glucosidase Activities, Inhibition Kinetics and Molecular Docking Studies
Sevmezler, Sedat; Col, Suemeyye; Emirik, Mustafa; Ceylan, Davut; Baran, Arif, European Journal of Organic Chemistry, 2022, 2022(13),

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  48 h, 30 °C
リファレンス
Cantharidin analogues: synthesis and evaluation of growth inhibition in a panel of selected tumour cell lines
McCluskey, Adam; Ackland, Stephen P.; Bowyer, Michael C.; Baldwin, Monique L.; Garner, James; et al, Bioorganic Chemistry, 2003, 31(1), 68-79

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  3 d, rt
リファレンス
Modified norcantharidins synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity
Hart, Matthew E.; Chamberlin, A. Richard; Walkom, Cecilia; Sakoff, Jennette A.; McCluskey, Adam, Bioorganic & Medicinal Chemistry Letters, 2004, 14(8), 1969-1973

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Raw materials

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione Preparation Products

4,10-Dioxatricyclo5.2. 1.02.6dec-8-ene-3,5-dione 関連文献

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